1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1,3-dimethyl-N-pentan-3-ylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C13H20N4/c1-5-10(6-2)15-11-7-12-9(3)16-17(4)13(12)14-8-11/h7-8,10,15H,5-6H2,1-4H3 |
InChI Key |
WRYPWDVVIXUWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC2=C(N=C1)N(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine nucleus is commonly prepared via condensation reactions involving:
- Starting Materials: 3-aminopyridines or their derivatives and hydrazine or substituted hydrazines.
- Cyclization: Formation of the fused pyrazole ring on the pyridine ring by intramolecular cyclization under reflux conditions in ethanol or other suitable solvents.
Methylation at N-1 and C-3
- Reagents: Methyl iodide or methyl sulfate is used to methylate the nitrogen at position 1 and the carbon at position 3.
- Conditions: The methylation is typically performed in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO at room temperature or slightly elevated temperatures.
- Outcome: Selective dimethylation yields 1,3-dimethyl substituted pyrazolo[3,4-b]pyridine intermediate.
Amination at 5-Position with Pentan-3-yl Group
- Approach: Nucleophilic aromatic substitution or palladium-catalyzed amination (Buchwald-Hartwig amination) of a 5-halogenated (e.g., 5-chloro) 1,3-dimethyl-pyrazolo[3,4-b]pyridine precursor with pentan-3-yl amine.
- Catalysts: Pd(0) complexes such as Pd2(dba)3 with suitable phosphine ligands.
- Conditions: Heating in polar solvents like toluene or dioxane with a base (e.g., sodium tert-butoxide) under inert atmosphere.
- Alternative: Direct reductive amination or amide reduction methods can also be used depending on precursor availability.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Aminopyridine + hydrazine hydrate, reflux in ethanol | Pyrazolo[3,4-b]pyridine core | 70-85% | Cyclization step |
| 2 | Methyl iodide, K2CO3, DMF, 60°C | 1,3-dimethyl-pyrazolo[3,4-b]pyridine | 75-90% | Dimethylation |
| 3 | 5-Chloro-1,3-dimethyl-pyrazolo[3,4-b]pyridine + pentan-3-yl amine, Pd2(dba)3, BINAP, NaOtBu, toluene, 100°C | This compound | 60-80% | Amination |
Analytical Characterization
-
- ^1H NMR shows methyl singlets at ~3.5 ppm for N-methyls, signals for pentan-3-yl protons between 0.8-2.5 ppm, and aromatic protons between 7.0-8.5 ppm.
- ^13C NMR confirms methyl and aromatic carbons consistent with structure.
-
- Molecular ion peak at m/z 232.32 consistent with molecular weight.
-
- Characteristic NH stretching bands near 3300 cm^-1.
- Aromatic C=C and C-N stretches in 1500-1600 cm^-1 region.
-
- Carbon, hydrogen, and nitrogen percentages matching calculated values for C13H20N4.
Summary Table of Preparation Methods
| Method Aspect | Details |
|---|---|
| Core formation | Condensation of 3-aminopyridine with hydrazine hydrate |
| Methylation | Methyl iodide with base in DMF or DMSO |
| Amination | Pd-catalyzed amination of 5-halogenated intermediate with pentan-3-yl amine |
| Solvents | Ethanol, DMF, toluene |
| Temperature | Reflux for cyclization, 60°C for methylation, 100°C for amination |
| Catalysts | Pd2(dba)3, BINAP ligand |
| Yields | 60-90% depending on step |
Research Notes and Considerations
- The synthesis route is modular, allowing variation of the amine substituent for analog development.
- Pd-catalyzed amination is preferred for its selectivity and efficiency in introducing the pentan-3-yl amine group.
- Alternative methods such as nucleophilic substitution may be less efficient due to the electronic nature of the heterocycle.
- Purification is typically achieved by recrystallization or column chromatography.
- The compound’s stability and purity are confirmed by combined spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethyl or pentan-3-yl groups are replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. It has a molecular weight of approximately 232.33 g/mol. The compound features a pyrazolo[3,4-b]pyridine core with dimethyl and pentan-3-yl substituents, contributing to its chemical properties and potential biological activities.
Potential Applications
- PDE4 Inhibitor this compound exhibits potential biological activities, particularly as an inhibitor of phosphodiesterase type IV (PDE4). This inhibition is relevant for therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its role in modulating cyclic nucleotide levels within cells.
- Neuroprotective Effects Compounds in this class have been associated with neuroprotective effects and modulation of neurotransmitter systems, making them candidates for further pharmacological exploration.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and inhibitory effects on various enzymes and receptors. These interactions are crucial for understanding the compound's mechanism of action and its therapeutic potential.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 1-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine | Methyl group instead of dimethyl | PDE4 inhibition | Less sterically hindered |
| 1,4-Dimethyl-N-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amines | Different alkyl chain | Potential anti-inflammatory | Shorter alkyl chain |
| 1-Methyl-N-(hexan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amines | Longer alkyl chain | Similar PDE inhibition | Increased lipophilicity |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
- Alkyl Chain Length : The pentan-3-yl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to shorter alkyl analogs like the isopropyl derivative (logP ~2.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Electron-Withdrawing Groups : The 5-nitro derivative () exhibits strong electron-withdrawing effects, altering reactivity for azo-coupling in dye synthesis, unlike the target compound’s electron-donating alkylamine .
- Halogenation : Iodo-substituted analogs (e.g., ) show distinct electronic profiles and binding affinities in antiviral studies, whereas the target compound’s alkyl chain favors hydrophobic interactions in kinase binding pockets .
Biological Activity
1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure and substituents suggest potential biological activities that are currently being explored in various research contexts. This article presents an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C₁₃H₂₀N₄
- Molecular Weight : 232.33 g/mol
- CAS Number : 1157793-67-3
This compound exhibits significant biological activity primarily through the inhibition of phosphodiesterase type IV (PDE4). This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a vital second messenger involved in various cellular processes. By inhibiting PDE4, this compound can enhance cAMP levels, leading to anti-inflammatory effects that are particularly relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Additionally, compounds within this class have shown neuroprotective properties and modulation of neurotransmitter systems, indicating their potential use in treating neurodegenerative diseases .
1. Anti-inflammatory Effects
The inhibition of PDE4 has been linked to reduced inflammation in various models. Research indicates that compounds like this compound could be beneficial in managing inflammatory diseases due to their ability to modulate immune responses and cytokine production .
2. Neuroprotective Effects
Studies suggest that this compound may protect neuronal cells from damage caused by oxidative stress and apoptosis. Its ability to influence neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 1-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine | Methyl group instead of dimethyl | PDE4 inhibition | Less sterically hindered |
| 1,4-Dimethyl-N-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amines | Different alkyl chain | Potential anti-inflammatory | Shorter alkyl chain |
| 1-Methyl-N-(hexan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amines | Longer alkyl chain | Similar PDE inhibition | Increased lipophilicity |
This table illustrates how variations in substituents influence the biological activity and properties of pyrazolo[3,4-b]pyridine derivatives.
Case Studies
Recent studies have evaluated the cytotoxicity and anti-inflammatory effects of various pyrazolo derivatives. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that related pyrazole derivatives exhibited varying degrees of cytotoxicity against cancer cell lines. The MTT assay revealed significant activity against liver and lung carcinoma cell lines .
- Inflammatory Response Modulation : Experimental models showed that compounds similar to this compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
